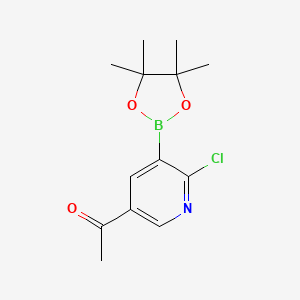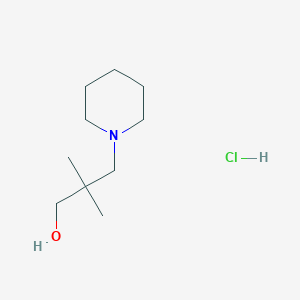
2,2-Dimethyl-3-piperidin-1-yl-propan-1-ol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dimethyl-3-piperidin-1-yl-propan-1-ol hydrochloride is a chemical compound with the molecular formula C10H21NO·HCl. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by its piperidine ring, which is a common structural motif in many pharmacologically active compounds.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-3-piperidin-1-yl-propan-1-ol hydrochloride typically involves the reaction of 2,2-dimethyl-3-hydroxypropanal with piperidine under acidic conditions. The reaction proceeds through the formation of an intermediate iminium ion, which is subsequently reduced to yield the desired product. The reaction conditions often include the use of a solvent such as ethanol or methanol and a reducing agent like sodium borohydride.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for optimizing the production process.
化学反応の分析
Types of Reactions
2,2-Dimethyl-3-piperidin-1-yl-propan-1-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can yield secondary or tertiary amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce secondary or tertiary amines.
科学的研究の応用
2,2-Dimethyl-3-piperidin-1-yl-propan-1-ol hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical agents.
Industry: The compound is used in the production of various chemicals and materials, including polymers and resins.
作用機序
The mechanism of action of 2,2-Dimethyl-3-piperidin-1-yl-propan-1-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The piperidine ring plays a crucial role in binding to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
類似化合物との比較
2,2-Dimethyl-3-piperidin-1-yl-propan-1-ol hydrochloride can be compared with other similar compounds, such as:
Biperiden: A muscarinic antagonist used in the treatment of Parkinson’s disease.
Triperiden: Another muscarinic antagonist with similar pharmacological properties.
3-(Piperidin-1-yl)propan-1-ol: A related compound with a similar structure but different functional groups.
The uniqueness of this compound lies in its specific structural features and the resulting biological activity, which distinguishes it from other similar compounds.
特性
分子式 |
C10H22ClNO |
|---|---|
分子量 |
207.74 g/mol |
IUPAC名 |
2,2-dimethyl-3-piperidin-1-ylpropan-1-ol;hydrochloride |
InChI |
InChI=1S/C10H21NO.ClH/c1-10(2,9-12)8-11-6-4-3-5-7-11;/h12H,3-9H2,1-2H3;1H |
InChIキー |
WXZUXRQRKFXXBO-UHFFFAOYSA-N |
正規SMILES |
CC(C)(CN1CCCCC1)CO.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 1-methyl-3-phenyl-2-thioxo-5-(trifluoromethyl)-2,3-dihydro-1H-imidazo-[4,5-b]-pyridine-6-carboxylate](/img/structure/B13724080.png)
![2-{[2-(Chloroacetyl)hydrazino]carbonyl}-1-(4-methylbenzyl)tetrahydrofuranium2-{[2-(chloroacetyl)hydrazino]carbonyl}-1-(4-methylbenzyl)pyrrolidine](/img/structure/B13724084.png)
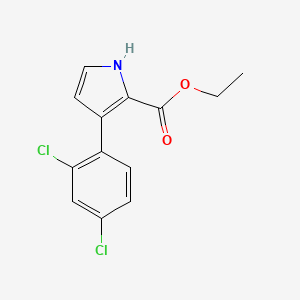
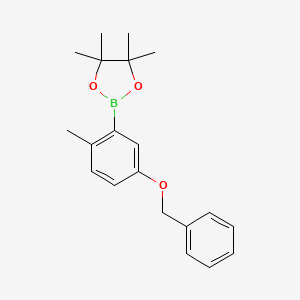

![4-amino-N-[(3S)-3-amino-2-hydroxy-4-phenylbutyl]-N-(2-methylpropyl)benzenesulfonamide](/img/structure/B13724111.png)
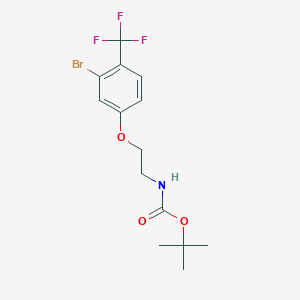
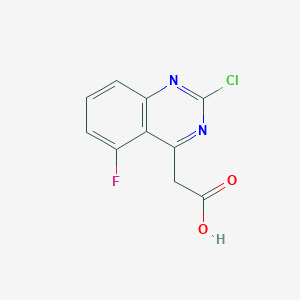
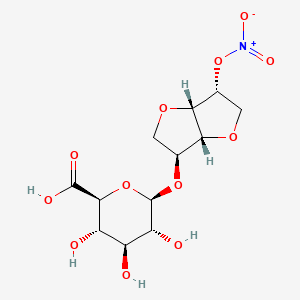


![3-(Boc-amino)-4-[3-(trifluoromethoxy)phenyl]butyric Acid](/img/structure/B13724133.png)
![2-(Aminomethyl)oxazolo[4,5-c]quinoline](/img/structure/B13724144.png)
